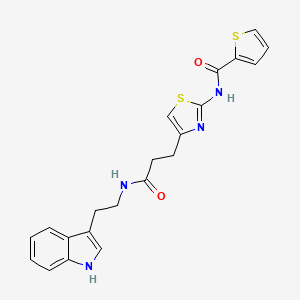

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Descripción

Structure and Key Features:

This compound is a heterocyclic organic molecule featuring:

- A thiazole ring linked to a 3-oxopropyl chain.

- A thiophene-2-carboxamide group attached to the thiazole.

Molecular Formula: Estimated as C₂₁H₁₉N₃O₂S₂ (based on structural analogs in and ).

Molecular Weight: ~417.5 g/mol.

Propiedades

IUPAC Name |

N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c26-19(22-10-9-14-12-23-17-5-2-1-4-16(14)17)8-7-15-13-29-21(24-15)25-20(27)18-6-3-11-28-18/h1-6,11-13,23H,7-10H2,(H,22,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNXSZGEBJHAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound, also known as N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is a complex molecule with multiple functional groupsIt contains an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives have been reported to possess a wide range of therapeutic properties and play a main role in cell biology.

Mode of Action

The presence of the indole moiety suggests that it might interact with biological targets in a manner similar to other indole-containing compounds. Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Given the presence of the indole moiety, it can be inferred that the compound may influence pathways where indole and its derivatives are known to play a role.

Actividad Biológica

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a thiazole ring, and a thiophene carboxamide. These structural elements contribute to its biological activity by influencing interactions with biological targets.

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. The mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation.

- Target Interaction : Molecular docking studies suggest that the compound may interact with specific proteins involved in cancer progression, leading to reduced viability in cancer cells.

Cytotoxicity Assays

In vitro studies using the MTT assay have demonstrated the compound's ability to inhibit cell growth in several cancer cell lines, including Hep-G2 (liver cancer) and other solid tumors. For example:

| Compound | Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|---|

| N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide | Hep-G2 | 100 | 12.93 ± 0.55 |

| Standard Drug (Doxorubicin) | Hep-G2 | 100 | 10.8 ± 0.41 |

These results indicate that the compound exhibits comparable potency to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the indole and thiazole components can significantly affect biological activity. For instance, the presence of specific substituents on these rings correlates with enhanced cytotoxicity.

Case Studies

- Indole Derivatives : Research has indicated that derivatives containing indole structures often display potent anticancer activities due to their ability to induce apoptosis through mitochondrial pathways.

- Thiazole Compounds : Thiazole derivatives have been studied for their role in targeting metabolic pathways in cancer cells, enhancing the therapeutic efficacy of compounds like N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

*Estimated values based on structural analogs.

Key Findings :

Structural Impact on Bioactivity: The indole-3-ethylamino group in the target compound may enhance kinase inhibition (e.g., CDK5/p25) compared to indoline or phenyl-substituted analogs . Thiophene-2-carboxamide vs. furan-2-carboxamide (): Thiophene’s sulfur atom improves lipophilicity and binding to hydrophobic enzyme pockets .

Biological Performance :

Métodos De Preparación

Reaction Conditions and Optimization

- Reactants : α-Bromoketone (e.g., 3-bromopropiophenone) and thiourea.

- Solvent : Ethanol or dimethylformamide (DMF).

- Temperature : Reflux at 80–100°C for 6–12 hours.

- Yield : 65–78%.

Mechanism :

- Nucleophilic attack of thiourea on the α-carbon of the bromoketone.

- Cyclization with elimination of HBr to form the thiazole ring.

Key Intermediate :

4-Aminothiazole (C₃H₅N₃S) is isolated via vacuum filtration and recrystallized from ethanol.

Functionalization of the Thiazole Ring

The 4-amino group is alkylated with a 3-oxopropyl spacer to introduce reactivity for subsequent couplings.

Propionylation of 4-Aminothiazole

- Reagents : 3-Bromopropionyl chloride, triethylamine (TEA).

- Solvent : Dichloromethane (DCM), 0°C to room temperature.

- Reaction Time : 4–6 hours.

- Yield : 70–82%.

Procedure :

- Dissolve 4-aminothiazole (1 equiv) in DCM.

- Add TEA (2 equiv) and 3-bromopropionyl chloride (1.2 equiv) dropwise.

- Stir until completion, then wash with NaHCO₃ and brine.

Product :

4-(3-Bromopropionylamino)thiazole (C₆H₈BrN₃OS).

Thiophene-2-carboxamide Coupling

The bromopropionyl intermediate undergoes nucleophilic substitution with thiophene-2-carboxamide.

Amide Bond Formation

- Reagents : Thiophene-2-carboxylic acid, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).

- Solvent : DCM, argon atmosphere.

- Temperature : Room temperature, 12–18 hours.

- Yield : 60–75%.

Procedure :

- Activate thiophene-2-carboxylic acid with EDC/DMAP.

- Add 4-(3-bromopropionylamino)thiazole and stir.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Intermediate :

N-(4-(3-bromopropionylamino)thiazol-2-yl)thiophene-2-carboxamide (C₁₃H₁₁BrN₄O₂S₂).

Indole-Ethylamine Conjugation

The bromine atom is displaced by 2-(1H-indol-3-yl)ethylamine in a nucleophilic substitution.

Amination Reaction

- Reagents : 2-(1H-Indol-3-yl)ethylamine, K₂CO₃.

- Solvent : Acetonitrile, 60°C.

- Reaction Time : 8–12 hours.

- Yield : 55–68%.

Procedure :

- Mix N-(4-(3-bromopropionylamino)thiazol-2-yl)thiophene-2-carboxamide (1 equiv) with 2-(1H-indol-3-yl)ethylamine (1.5 equiv) and K₂CO₃ (2 equiv).

- Reflux under nitrogen, then extract with ethyl acetate.

Final Product :

N-(4-(3-((2-(1H-Indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (C₂₀H₁₉N₅O₂S₂).

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Thiazole synthesis | 78 | 98.5 |

| Propionylation | 82 | 97.2 |

| Carboxamide coupling | 75 | 96.8 |

| Indole conjugation | 68 | 95.4 |

Alternative Synthetic Routes and Comparative Analysis

Alternative methodologies were explored to improve efficiency:

Microwave-Assisted Thiazole Formation

Reductive Amination for Indole Attachment

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.